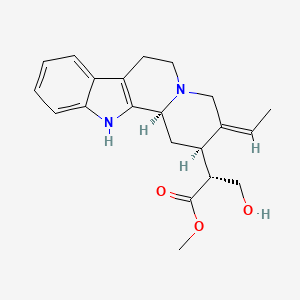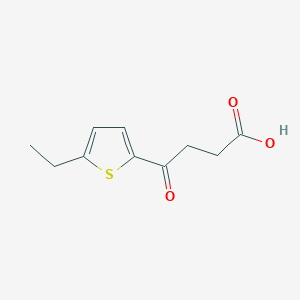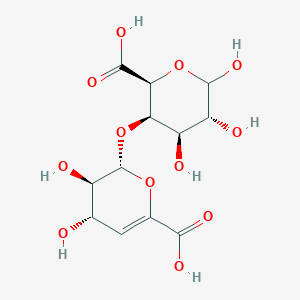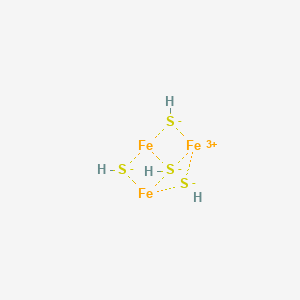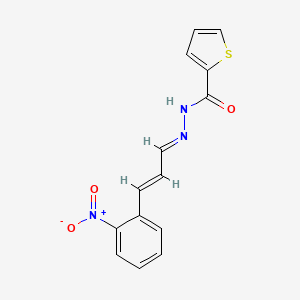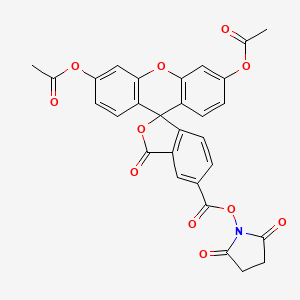
5-CFDA N-succinimidyl ester
Overview
Description
5-Carboxyfluorescein diacetate N-succinimidyl ester is a fluorescent dye that is cell-permeable and widely used in biological research. This compound is particularly known for its ability to label cells by covalently binding to intracellular molecules, making it a valuable tool for tracking cell proliferation and migration .
Mechanism of Action
Target of Action
The primary target of 5-CFDA N-succinimidyl ester, also known as 5-Carboxy-fluorescein diacetate N-succinimidyl ester, are intracellular molecules, notably lysine residues and other amine sources . The compound is a cell-permeable, fluorogenic, non-selective esterase substrate .
Mode of Action
The compound enters cells by diffusion. Once inside the cells, it is hydrolyzed by intracellular esterase enzymes to form CFSE . Its reactive succinimidyl ester group covalently binds to lysine residues and other amine sources . This covalent coupling reaction allows the fluorescent CFSE to be retained within cells for extremely long periods .
Biochemical Pathways
The compound is involved in the esterase biochemical pathway. It is hydrolyzed to hydrophilic fluorescent 5(6)-CFDA and 5(6)-FAM derivatives intracellularly . This process allows the compound to partition with high fidelity between daughter cells for up to eight generational divisions .
Pharmacokinetics
The compound is cell-permeable, allowing it to easily enter cells . Once inside the cells, it is hydrolyzed by intracellular esterases to form a fluorescent compound . This transformation enhances its bioavailability within the cell.
Result of Action
The hydrolysis of the compound to its fluorescent derivatives allows it to track cell proliferation . It partitions with high fidelity between daughter cells for up to eight generational divisions . This makes it a valuable tool for tracking cell proliferation and migration, both in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
5-Carboxyfluorescein diacetate N-succinimidyl ester plays a crucial role in biochemical reactions as a non-selective esterase substrate. Once inside the cell, it is hydrolyzed by intracellular esterases to form 5-carboxyfluorescein, a highly fluorescent compound. This hydrolysis reaction is essential for the compound’s function as a cell tracer. The compound interacts with various intracellular proteins and enzymes, particularly those involved in esterase activity. The nature of these interactions is primarily enzymatic hydrolysis, where the ester bonds of 5-carboxyfluorescein diacetate N-succinimidyl ester are cleaved by esterases, resulting in the release of the fluorescent 5-carboxyfluorescein .
Cellular Effects
5-Carboxyfluorescein diacetate N-succinimidyl ester has significant effects on various types of cells and cellular processes. It is widely used to label cells for tracking cell division and proliferation. The fluorescent product, 5-carboxyfluorescein, partitions equally between daughter cells during cell division, allowing researchers to monitor cell proliferation over multiple generations. This compound influences cell function by providing a means to visualize and quantify cell division, which is crucial for studies on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 5-carboxyfluorescein diacetate N-succinimidyl ester involves its conversion to a fluorescent product through enzymatic hydrolysis. Upon entering the cell, intracellular esterases cleave the acetate groups, converting the non-fluorescent compound into the highly fluorescent 5-carboxyfluorescein. This fluorescent product can then interact with intracellular amines via its succinimidyl groups, forming stable covalent bonds. These interactions allow the fluorescent dye to be retained within the cell, making it an effective tool for long-term cell labeling and tracking .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-carboxyfluorescein diacetate N-succinimidyl ester change over time. The compound is stable when stored under desiccating conditions at -20°C and can be stored for up to 12 months. Once inside the cell, the fluorescent product can be retained for several days, allowing for long-term studies of cell proliferation and function. High concentrations of the compound can be toxic to cells, and its fluorescence may diminish over successive cell divisions .
Dosage Effects in Animal Models
The effects of 5-carboxyfluorescein diacetate N-succinimidyl ester vary with different dosages in animal models. At optimal concentrations, the compound effectively labels cells without causing significant toxicity. At high doses, it can be toxic to cells, leading to cell death. Studies have shown that concentrations around 10 micromolar are sufficient to achieve strong staining with minimal adverse effects. The compound’s fluorescence can be detected in cells following up to eight successive cell divisions, making it a valuable tool for in vivo studies .
Metabolic Pathways
5-Carboxyfluorescein diacetate N-succinimidyl ester is involved in metabolic pathways related to esterase activity. Once inside the cell, it is hydrolyzed by intracellular esterases to produce 5-carboxyfluorescein. This reaction is crucial for the compound’s function as a fluorescent tracer. The hydrolyzed product can then interact with intracellular amines, forming stable covalent bonds that allow the fluorescent dye to be retained within the cell .
Transport and Distribution
The transport and distribution of 5-carboxyfluorescein diacetate N-succinimidyl ester within cells and tissues are facilitated by its cell-permeable nature. The compound can diffuse passively across cell membranes and is hydrolyzed by intracellular esterases to produce the fluorescent 5-carboxyfluorescein. This fluorescent product is then distributed within the cell, allowing for the visualization of cellular processes. The compound partitions with high fidelity between daughter cells during cell division, making it an effective tool for tracking cell proliferation .
Subcellular Localization
5-Carboxyfluorescein diacetate N-succinimidyl ester localizes within the cytoplasm and nucleus of cells. Upon hydrolysis by intracellular esterases, the fluorescent product, 5-carboxyfluorescein, is distributed throughout the cell. This subcellular localization is crucial for its function as a cell tracer, allowing researchers to visualize and track cellular processes over time. The compound’s ability to form stable covalent bonds with intracellular amines ensures its retention within the cell, making it a valuable tool for long-term studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Carboxyfluorescein diacetate N-succinimidyl ester is synthesized through a multi-step process. The starting material, carboxyfluorescein, is first reacted with acetic anhydride to form carboxyfluorescein diacetate. This intermediate is then treated with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide to yield the final product, 5-carboxyfluorescein diacetate N-succinimidyl ester .
Industrial Production Methods
In industrial settings, the synthesis of 5-carboxyfluorescein diacetate N-succinimidyl ester follows similar steps but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Carboxyfluorescein diacetate N-succinimidyl ester primarily undergoes hydrolysis and esterification reactions. Upon entering cells, intracellular esterases cleave the acetate groups, converting the compound into its fluorescent form, carboxyfluorescein .
Common Reagents and Conditions
Hydrolysis: Intracellular esterases in a physiological environment.
Esterification: Acetic anhydride in the presence of a base such as pyridine.
Major Products
Hydrolysis: Carboxyfluorescein.
Esterification: Carboxyfluorescein diacetate.
Scientific Research Applications
5-Carboxyfluorescein diacetate N-succinimidyl ester is extensively used in various scientific fields:
Chemistry: As a fluorescent probe for studying molecular interactions.
Biology: For labeling and tracking cells in flow cytometry and microscopy.
Medicine: In immunological studies to monitor lymphocyte proliferation and migration.
Industry: Used in the development of diagnostic assays and cell-based assays
Comparison with Similar Compounds
Similar Compounds
Carboxyfluorescein succinimidyl ester: Similar in structure but lacks the diacetate groups, making it less cell-permeable.
Fluorescein diacetate: Lacks the succinimidyl ester group, thus not forming stable covalent bonds with intracellular molecules.
Uniqueness
5-Carboxyfluorescein diacetate N-succinimidyl ester is unique due to its combination of cell permeability and ability to form stable covalent bonds with intracellular molecules. This dual functionality makes it particularly effective for long-term cell tracking and proliferation studies .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19NO11/c1-14(31)37-17-4-7-21-23(12-17)39-24-13-18(38-15(2)32)5-8-22(24)29(21)20-6-3-16(11-19(20)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34/h3-8,11-13H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSXVRUMXPCNAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399369 | |
| Record name | 5-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150206-05-6 | |
| Record name | 5-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-acetamido-3-phenylpropanoyl)amino]-N-[1-[[(3E)-3-ethylidene-6,13-dimethyl-2,5,8,11-tetraoxo-9-propan-2-yl-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide](/img/structure/B1231263.png)

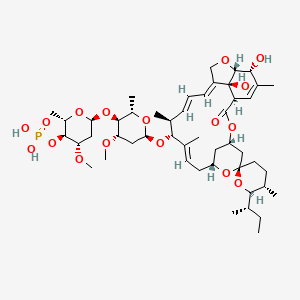
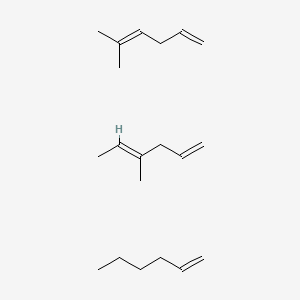
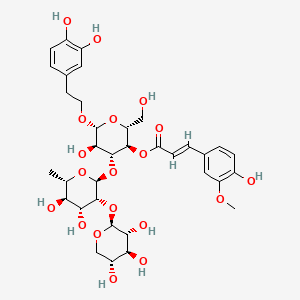
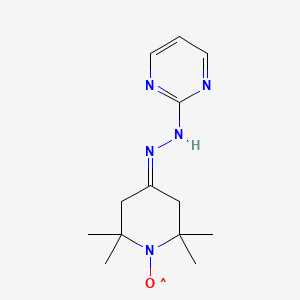
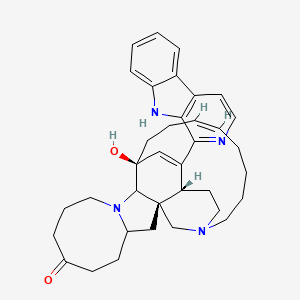
![(3S,5R,8S,9S,10R,13S,14S,17R)-3-bromo-17-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-5-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1231276.png)
